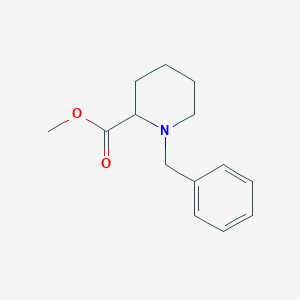

Methyl 1-benzylpiperidine-2-carboxylate

Vue d'ensemble

Description

Methyl 1-benzylpiperidine-2-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and methyl esters. One common method involves the use of methanol as a solvent and irradiation with UV or visible light. The reaction is carried out in a Pyrex pressure tube, where the contents are degassed, purged with argon, warmed to room temperature, and then purged with carbon monoxide. The mixture is then pressurized with 50-90 psi of carbon monoxide and irradiated for six days .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-benzylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives. These products can be further utilized in various chemical syntheses and applications.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Methyl 1-benzylpiperidine-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is often utilized in the production of various piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of various functionalized products that are valuable in further synthetic pathways.

Reaction Pathways

The compound can be synthesized through the reaction of piperidine derivatives with benzyl halides and methyl esters. Commonly used methods include:

- Oxidation : Converting the compound to N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction : Transforming the ester group into an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : Replacing the benzyl group with other functional groups through nucleophilic substitution reactions.

Biological Research Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have explored its interactions with specific molecular targets, suggesting its ability to modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a candidate for further investigation in drug development aimed at treating various diseases .

Pharmaceutical Development

The compound is being studied for its potential applications in pharmaceuticals. Its structure allows for modifications that can lead to new drug candidates targeting different biological pathways. Ongoing research aims to elucidate its mechanism of action and efficacy against specific diseases, including cancer and bacterial infections .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as a building block for producing fine chemicals. Its unique properties enable it to be incorporated into various formulations and products within the chemical industry. The compound's scalability from laboratory synthesis to industrial production is facilitated by continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation in certain types of cancer cells, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

In another research project, the compound was tested against various bacterial strains. The findings revealed promising antimicrobial activity, indicating that it could be developed into a new class of antibiotics .

Mécanisme D'action

The mechanism of action of Methyl 1-benzylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Benzylpiperidine: Similar to Methyl 1-benzylpiperidine-2-carboxylate but without the ester group.

Methylpiperidine: Lacks the benzyl group but contains the ester functionality.

Uniqueness

This compound is unique due to the presence of both benzyl and ester groups, which confer distinct chemical and biological properties.

Activité Biologique

Methyl 1-benzylpiperidine-2-carboxylate (MBPC) is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

MBPC has the chemical formula C₁₄H₁₉NO₂, characterized by a piperidine ring with a benzyl substituent and an ester functional group. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that MBPC exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial growth at specific concentrations. The mechanism of action involves disrupting bacterial cell membranes, which leads to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that MBPC could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Properties

MBPC has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. A recent study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC₅₀ value of 15 µM, indicating potent anticancer activity.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis and inhibit cell cycle progression suggests its potential as a therapeutic agent in cancer treatment .

3. Neuroprotective Effects

In the context of neurodegenerative diseases, MBPC has been investigated for its cholinesterase inhibitory activity, relevant for Alzheimer's disease treatment. A study found that certain derivatives of MBPC exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| MBPC derivative A | 5 | 10 |

| MBPC derivative B | 3 | 8 |

These findings indicate that MBPC could contribute to multi-target approaches in treating Alzheimer's disease by improving cholinergic function and preventing neurodegeneration .

The biological activities of MBPC are attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Activity: The compound disrupts bacterial membranes, leading to increased permeability and eventual cell death.

- Anticancer Activity: MBPC induces apoptosis through the activation of caspases, which are crucial for programmed cell death.

- Neuroprotective Effects: Inhibition of AChE and BuChE enhances acetylcholine levels in the synaptic cleft, improving neurotransmission and cognitive function.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, MBPC was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load after treatment with MBPC at concentrations as low as 16 µg/mL. The study concluded that MBPC could serve as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the effects of MBPC on MCF-7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis .

Propriétés

IUPAC Name |

methyl 1-benzylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVMYXXBFRSMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440030 | |

| Record name | Methyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124619-69-8 | |

| Record name | Methyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.